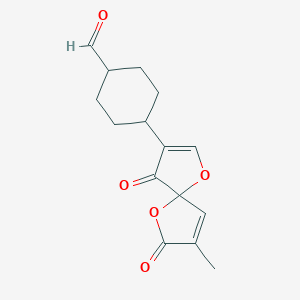

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

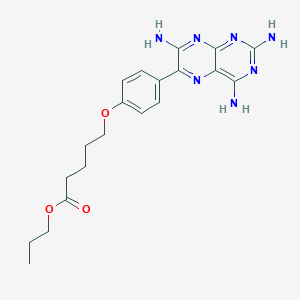

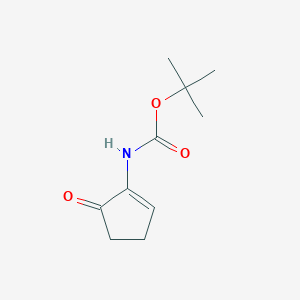

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a molecular formula of C24H26N2O6 and a molecular weight of 438.5 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group .

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. Unnatural amino acid was derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group . This group is attached to an amino acid backbone, which is further modified with other functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily centered around the Fmoc group. The Fmoc group can be removed, and the resulting amine can be coupled with the methyl allyl carbonate.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C20H21NO5 and it has a molecular weight of 355.38 .Aplicaciones Científicas De Investigación

Hydrogel Formation

Fmoc-4-Amc-OH has been used in the formation of peptide-based hydrogels (PHGs). PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Tissue Engineering

Fmoc-derivatives of series K, including Fmoc-4-Amc-OH, have shown their capability to form gels. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Bioprinting Applications

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

Self-Assembling

Fmoc-4-Amc-OH has been found to have self-assembling properties. This is important in the creation of complex structures at the nanoscale .

Drug Delivery

The hydrogel properties of Fmoc-4-Amc-OH make it a potential candidate for drug delivery applications. The gel can encapsulate drugs and release them in a controlled manner .

Diagnostic Tools for Imaging

The biocompatible nature of Fmoc-4-Amc-OH-based hydrogels makes them suitable for use as diagnostic tools in imaging applications .

Safety and Hazards

Mecanismo De Acción

Target of Action

Fmoc-4-Amc-OH, also known as 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid, is primarily used as a linker in solid-phase peptide synthesis . It is used to construct various biologically active conjugates, including many Antibody-Drug Conjugates .

Mode of Action

The Fmoc group in Fmoc-4-Amc-OH is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The primary result of Fmoc-4-Amc-OH’s action is the successful synthesis of peptides of significant size and complexity . This is achieved through the Fmoc group’s ability to protect amines during synthesis and then be rapidly removed by base .

Action Environment

The action of Fmoc-4-Amc-OH is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability of the Fmoc group and its subsequent removal are thus influenced by the chemical environment in which the synthesis takes place.

Propiedades

IUPAC Name |

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMIBGARTUSGND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid | |

CAS RN |

167690-53-1 |

Source

|

| Record name | rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridazinamine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B69310.png)